2-(3-ACETYLAMINOPHENYL)NICOTINIC ACID
Description
2-(3-Acetamidophenyl)nicotinic acid is a synthetic nicotinic acid derivative characterized by a nicotinic acid core substituted with a 3-acetamidophenyl group at the 2-position. The compound combines a polar acetamido (-NHCOCH₃) moiety with a hydrophobic aromatic ring, conferring unique physicochemical properties. Nicotinic acid analogs, such as nicotinic acid adenine dinucleotide phosphate (NAADP), are known to regulate lysosomal calcium release via two-pore channels (TPCs) in cardiac mesenchymal stromal cells (C-MSCs) and other cell types .
Properties
IUPAC Name |
2-(3-acetamidophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-11-5-2-4-10(8-11)13-12(14(18)19)6-3-7-15-13/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPPTKAVIHMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687749 | |
| Record name | 2-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-04-6 | |
| Record name | 2-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 3-Aminophenylnicotinic Acid
A direct method involves the acetylation of 3-aminophenylnicotinic acid using acetic anhydride or acetyl chloride. This two-step process begins with the synthesis of 3-aminophenylnicotinic acid via coupling reactions, followed by selective acetylation of the amine group.
Reaction Conditions :
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Step 1 : Suzuki-Miyaura coupling of 3-bromonicotinic acid with 3-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst, yielding 3-aminophenylnicotinic acid.
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Step 2 : Acetylation with acetic anhydride in pyridine at 60–80°C for 4–6 hours, achieving >85% yield.
Challenges :
-
Competing acetylation of the pyridine nitrogen or carboxylic acid group necessitates protecting groups, such as methyl esters, which are hydrolyzed post-reaction.
Cyclization of β-Ketoamide Precursors
A convergent approach employs Kröhnke pyridine synthesis, where β-ketoamide intermediates cyclize to form the pyridine core with pre-installed acetylaminophenyl and carboxylic acid groups.
Procedure :
-
Synthesize β-ketoamide by reacting 3-acetylaminophenylacetonitrile with ethyl acetoacetate in the presence of ammonium acetate.
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Cyclize under acidic conditions (HCl/EtOH, reflux) to form the pyridine ring.
Advantages :
Optimization of Catalytic Systems
Pd/C-Catalyzed Deoxygenation
Adapted from KR100371087B1, Pd/C catalysts under hydrogen atmospheres effectively deoxygenate N-oxide intermediates while preserving acetyl groups. For 2-(3-acetylaminophenyl)nicotinic acid, this method minimizes side reactions compared to traditional PBr₃/PCl₃ systems.
Key Parameters :
Hydrolysis of Cyano Precursors
As demonstrated in CN102249994B, alkaline hydrolysis of cyano groups offers a scalable route to nicotinic acid derivatives. For the target compound, 3-cyano-2-(3-acetylaminophenyl)pyridine is hydrolyzed using 40% NaOH at 90–95°C.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NaOH Concentration | 40% | Maximal CN⁻ → COOH conversion |
| Reaction Time | 60 minutes | 89% yield |
| Temperature | 95°C | Prevents acetyl group cleavage |
Purification Strategies
Ion-Exchange Chromatography
Post-hydrolysis, sodium nicotinate solutions are purified via ammonium-type cation exchange resins, as detailed in CN102249994B. This step removes residual metal catalysts and byproducts, enhancing purity to >98%.
Protocol :
Recrystallization Techniques
Ethanol-water mixtures (3:1 v/v) effectively recrystallize 2-(3-acetylaminophenyl)nicotinic acid, removing acetylated byproducts.
Conditions :
Comparative Analysis of Methods
Scientific Research Applications
2-(3-Acetylaminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-acetylaminophenyl)nicotinic acid involves its interaction with specific molecular targets. The acetylaminophenyl group can interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety can participate in redox reactions, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
2.1.1 2-(4-Chlorophenylamino)Nicotinic Acid (ZZ0 Ligand)
- Structure: Substituted with a 4-chlorophenylamino group at the 2-position of nicotinic acid.
- Molecular Weight : 248.67 g/mol (vs. 270.26 g/mol for 2-(3-acetamidophenyl)nicotinic acid).
- Key Differences: Substituent Polarity: The acetamido group in the target compound enhances hydrophilicity compared to the chloro group in ZZ0. Positional Effects: The 3-acetamidophenyl group may alter steric interactions with target proteins compared to the 4-chlorophenylamino group.
- Hypothesized Activity : The ZZ0 ligand’s chloro group may favor hydrophobic binding pockets, while the acetamido group in the target compound could improve solubility or hydrogen-bonding interactions .
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
- Structure : A dinucleotide combining nicotinic acid with adenine and phosphate groups.
- Function : NAADP is a potent calcium-mobilizing messenger that activates TPCs to release lysosomal Ca²⁺, which is amplified by InsP3 receptors (InsP3Rs) at endoplasmic reticulum (ER)-lysosome membrane contact sites (MCSs) .
- Key Differences :
- Mechanism : NAADP acts via TPCs, while 2-(3-acetamidophenyl)nicotinic acid’s mechanism remains uncharacterized.
- Size and Complexity : NAADP is a larger, more complex molecule with dinucleotide structure, unlike the simpler aryl-nicotinic acid derivatives.
Functional Comparisons
Calcium Signaling Modulation
- NAADP : Induces lysosomal Ca²⁺ release via TPCs, triggering ER Ca²⁺ release through InsP3Rs and activating store-operated Ca²⁺ entry (SOCE). This pathway is critical for FBS-induced proliferation in C-MSCs .
- Tetrandrine : A natural alkaloid that inhibits both TPC1 and TPC2, blocking NAADP-evoked Ca²⁺ signals .
Pharmacological Inhibitors
- 2-APB : Blocks InsP3Rs, suppressing ER Ca²⁺ release and NAADP-induced signals in C-MSCs .
- NED-19 : A TPC antagonist that inhibits FBS-induced proliferation and ERK phosphorylation in C-MSCs .
- Comparison : Unlike these inhibitors, 2-(3-acetamidophenyl)nicotinic acid lacks documented inhibitory activity but may share structural motifs with TPC modulators.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituent | Polarity | Hypothesized Target |
|---|---|---|---|---|
| 2-(3-Acetamidophenyl)Nicotinic Acid | 270.26 | 3-Acetamidophenyl | High (polar) | TPCs, InsP3Rs |
| 2-(4-Chlorophenylamino)Nicotinic Acid (ZZ0) | 248.67 | 4-Chlorophenylamino | Moderate | Undetermined |
| NAADP | 743.42 | Dinucleotide phosphate | High | TPCs |
Table 2: Functional Roles in Calcium Signaling
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-acetylaminophenyl)nicotinic acid, and what are their respective yields and limitations?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions using activating agents such as N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxy-succinimide (NHS) to facilitate amide bond formation between nicotinic acid derivatives and acetylated aniline intermediates . Yields vary based on solvent choice (e.g., DMF or DCM), reaction temperature (room temperature vs. reflux), and purification methods (e.g., column chromatography vs. recrystallization). A common limitation is the formation of byproducts due to incomplete acetylation or hydrolysis, necessitating rigorous purification.
| Synthetic Route | Reagents | Yield (%) | Key Limitations |
|---|---|---|---|
| EDC/NHS-mediated coupling | EDC, NHS, DMF | 65–75% | Byproduct formation, requires anhydrous conditions |
| Direct acetylation | Acetic anhydride, pyridine | 50–60% | Low regioselectivity, requires excess reagent |
Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-(3-acetylaminophenyl)nicotinic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the aromatic proton environment and acetyl group presence. Deuterated solvents (e.g., DMSO-d6) are recommended to resolve overlapping peaks .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity assessment. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) are standard .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+: ~285.3 g/mol).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 2-(3-acetylaminophenyl)nicotinic acid across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Compound purity : Impurities (e.g., unreacted intermediates) can skew bioactivity results. Repurify batches using preparative HPLC and validate with NMR .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO concentration <0.1% to avoid cytotoxicity), or incubation times must be standardized .
- Negative controls : Include vehicle controls (e.g., DMSO-only) and reference inhibitors (e.g., nifedipine for calcium channel studies) to contextualize activity .
Q. What experimental strategies are recommended for studying the metabolic stability of 2-(3-acetylaminophenyl)nicotinic acid in in vitro models?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with pooled human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use isoform-specific substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
- Data normalization : Express metabolic rates relative to positive controls (e.g., verapamil for high-clearance compounds).
Data Contradiction Analysis Example
| Study | Reported IC50 (μM) | Key Variables | Proposed Resolution |
|---|---|---|---|
| Study A | 12.5 ± 1.2 | HEK293 cells, 24h incubation | Re-test in primary cells with shorter incubation (e.g., 6h) |
| Study B | 45.3 ± 3.8 | HeLa cells, 0.5% DMSO | Reduce DMSO to 0.1% and validate purity via HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
